tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol . It is known for its applications in synthetic organic chemistry and is often used as a building block in the synthesis of various organic compounds.
Preparation Methods
The synthesis of tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-nitroethenyl reagents under specific conditions. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the reaction.
Chemical Reactions Analysis
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include methylene chloride, imidazole, and tert-butyl(dimethyl)silyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of molecular interactions and pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, ultimately affecting biological processes .
Comparison with Similar Compounds
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate
- tert-butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the tert-butyl group and the nitroethenyl moiety in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in synthetic organic chemistry.
Properties
Molecular Formula |
C11H18N2O4 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(8-12)5-7-13(15)16/h5,7,9H,4,6,8H2,1-3H3/b7-5+ |
InChI Key |
ABWKTSRCGPHIDQ-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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